![molecular formula C16H13NO3 B8693546 methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate](/img/structure/B8693546.png)
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by esterification to introduce the methyl ester group. Common reagents used in these reactions include anhydrous potassium carbonate, ethyl chloroacetate, and hydrazine hydrate .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of catalysts to improve yield and efficiency. For example, magnetic solid acid nanocatalysts have been employed to facilitate the synthesis of benzoxazole derivatives under reflux conditions . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Scientific Research Applications
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways . In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate
- 2-(benzo[d]oxazol-2-yl) aniline
- 2-((2,4-dichloroquinolin-8-yl)benzo[d]oxazole)
Uniqueness
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate is unique due to its specific structural features and the presence of the methyl ester group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate |
InChI |
InChI=1S/C16H13NO3/c1-19-15(18)10-11-6-8-12(9-7-11)16-17-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3 |
InChI Key |
VPYIUNFTBVAXHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
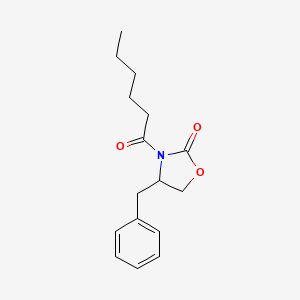
![7-Pyridin-4-yl-imidazo[1,2-a]pyridine](/img/structure/B8693467.png)
![1-(2-Bromoethyl)[1,3]oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B8693481.png)
![2-[(3-Nitrophenyl)methylsulfanyl]aniline](/img/structure/B8693485.png)
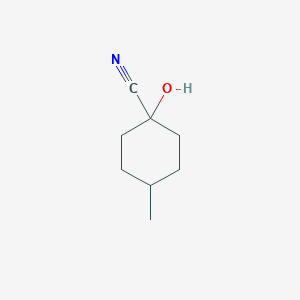
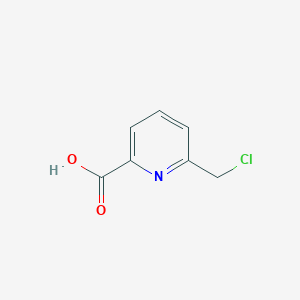
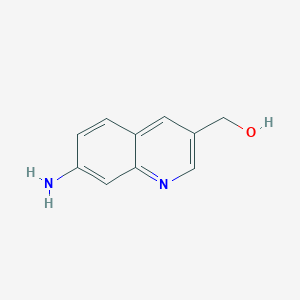
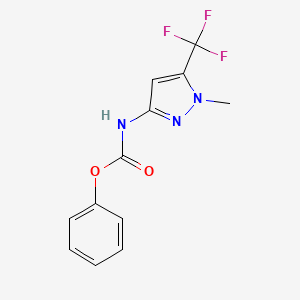
![N-[(3-bromophenyl)methyl]benzamide](/img/structure/B8693513.png)
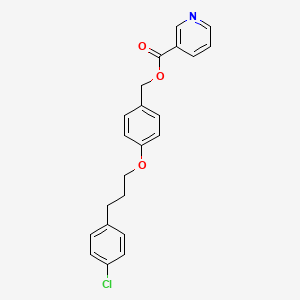
![Benzamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)methyl]-](/img/structure/B8693544.png)
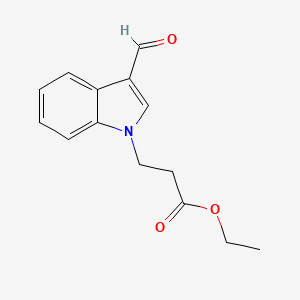
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[(4-methylphenyl)sulfonyl]-3-(trimethylstannyl)-](/img/structure/B8693549.png)
![N-[(3Z)-2,3-dihydro-1-benzofuran-3-ylidene]hydroxylamine](/img/structure/B8693562.png)
